BIBF 1202

描述

准备方法

BIBF 1202 是由尼达尼布通过酯酶的水解酯键断裂形成的 . 尼达尼布的主要代谢途径是其甲酯部分的断裂,形成 this compound,随后被 UGT 酶进行葡萄糖醛酸化 . 可用文献中没有明确详细说明 this compound 的工业生产方法,但它主要作为尼达尼布的代谢产物获得。

化学反应分析

Formation via Ester Cleavage

BIBF 1202 is generated through hydrolytic ester cleavage of nintedanib’s methyl ester group (Fig. 1). This reaction is mediated by esterases in human liver microsomes and accounts for ~25% of nintedanib’s metabolic clearance . The reaction proceeds as follows:

Reaction:

-

Key findings:

Glucuronidation of this compound

This compound undergoes phase II metabolism via glucuronidation, primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes:

Reaction:

Key Characteristics of this compound Glucuronide

-

Structural confirmation:

Elimination Pathways

This compound and its glucuronide are predominantly eliminated via hepatic/biliary excretion:

-

Mechanistic insights:

Pharmacokinetic Interactions

This compound’s reactions are not significantly affected by drug–drug interactions:

科学研究应用

Pharmacokinetics of BIBF 1202

This compound is primarily studied in relation to its pharmacokinetics as a metabolite of nintedanib. Understanding its pharmacokinetic profile is crucial for evaluating its efficacy and safety in various patient populations.

Population Pharmacokinetics

A population pharmacokinetic model has been developed for nintedanib and its metabolite this compound in patients with non-small cell lung cancer (NSCLC) and idiopathic pulmonary fibrosis (IPF). The study analyzed data from 1,191 patients across four Phase II and III studies. Key findings include:

- Absorption Rate : The absorption rate for a typical patient was found to be .

- Clearance : Apparent total clearance was , with a volume of distribution at steady state of .

- Influencing Factors : Factors such as age, weight, smoking status, and ethnicity significantly influenced the exposure levels of nintedanib and this compound .

Effects of Hepatic Impairment

The pharmacokinetics of this compound were also evaluated in subjects with hepatic impairment. Results indicated that:

- Increased Exposure : In patients with Child-Pugh A and B classifications, the area under the curve (AUC) for this compound was significantly higher compared to healthy subjects, suggesting altered metabolism in hepatic impairment .

- Protein Binding : The protein-binding fraction for this compound was approximately across different patient groups .

Therapeutic Applications

This compound's therapeutic potential has been primarily explored in the treatment of fibrotic diseases and various cancers.

Idiopathic Pulmonary Fibrosis (IPF)

Nintedanib, through its active metabolite this compound, has shown efficacy in treating IPF:

- Clinical Trials : In the TOMORROW trial, nintedanib (150 mg twice daily) demonstrated a reduction in lung function decline among IPF patients, with fewer acute exacerbations reported .

- Mechanism of Action : this compound acts as an intracellular inhibitor targeting multiple receptor tyrosine kinases involved in fibrosis, including platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF) receptors .

Cancer Treatment

The role of this compound in oncology is less pronounced compared to nintedanib but remains significant:

- Xenograft Studies : Research indicates that while nintedanib shows potent anti-tumor activity, this compound does not exhibit similar efficacy in mouse xenograft models . This suggests that while it may have some pharmacological activity, it does not contribute significantly to the overall therapeutic effect observed with nintedanib.

Data Tables

The following tables summarize key pharmacokinetic parameters and clinical findings related to this compound.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Healthy Subjects | Child-Pugh A | Child-Pugh B |

|---|---|---|---|

| Cmax (ng/mL) | |||

| AUC0–∞ (ng·h/mL) | |||

| t1/2 (h) |

Table 2: Clinical Trial Outcomes for IPF

| Study Name | Nintedanib Dose | Outcome |

|---|---|---|

| TOMORROW | 150 mg twice daily | Reduced decline in lung function |

| Other Phase III Studies | Variable | Fewer acute exacerbations reported |

作用机制

BIBF 1202 通过抑制血管内皮生长因子受体、血小板衍生生长因子受体和成纤维细胞生长因子受体发挥作用 . 这些受体在血管生成和肿瘤生长中起着至关重要的作用。 通过抑制这些受体,this compound 打乱了参与癌细胞增殖和存活的信号通路 .

相似化合物的比较

BIBF 1202 与其他血管生成激酶抑制剂类似,例如尼达尼布、索拉非尼和仑伐替尼 . This compound 的独特之处在于其对血管内皮生长因子受体、血小板衍生生长因子受体和成纤维细胞生长因子受体的特异性抑制 . 这种靶向抑制使 this compound 成为治疗各种癌症和纤维化疾病的宝贵化合物。

类似化合物

生物活性

BIBF 1202 is a significant metabolite of nintedanib, a tyrosine kinase inhibitor primarily used in the treatment of non-small cell lung cancer (NSCLC) and idiopathic pulmonary fibrosis (IPF). Understanding the biological activity of this compound is essential for elucidating its role in therapeutic contexts, especially considering its pharmacokinetics and pharmacodynamics in comparison to nintedanib.

This compound exhibits activity at several receptor tyrosine kinases, including:

- Vascular Endothelial Growth Factor Receptor (VEGFR)

- Platelet-Derived Growth Factor Receptor (PDGFR)

- Fibroblast Growth Factor Receptor (FGFR)

Despite its ability to interact with these targets, this compound is reported to have a significantly lower potency compared to nintedanib. Specifically, it shows approximately 9-10 times lower potency on VEGF and bFGF stimulation in human umbilical vascular endothelial cells and 265-607 times lower potency on PDGFRα and PDGFRβ stimulation in primary lung fibroblasts .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. Key parameters include:

| Parameter | Child-Pugh A | Child-Pugh B | Healthy Subjects |

|---|---|---|---|

| C max (ng/mL) | 15.1 ± 113 | 11.4 ± 62.0 | 19.6 ± 201 |

| AUC 0–∞ (ng·h/mL) | 1040 ± 95.9 | 657 ± 66.8 | 2650 ± 285 |

| t½ (h) | 41.1 ± 45.5 | 31.9 ± 34.1 | 57.4 ± 114 |

The data indicates that exposure to this compound is significantly higher in patients with hepatic impairment compared to healthy individuals, reflecting altered metabolism and clearance rates .

Efficacy Studies

This compound's efficacy has been evaluated in various preclinical models:

- In vivo studies have demonstrated that this compound does not exhibit significant efficacy in mouse xenograft models, suggesting that plasma levels may not contribute meaningfully to the clinical effects observed with nintedanib .

- In vitro studies indicate that while this compound retains some biological activity, it does not achieve the therapeutic effects seen with nintedanib, particularly in terms of inhibiting tumor growth or fibrosis .

Case Studies

Case Study: Nintedanib in NSCLC and IPF

A study evaluating the combination of nintedanib with other agents in NSCLC highlighted the importance of understanding this compound's role as a metabolite. The study found that while nintedanib significantly reduced disease progression, the contribution of this compound was minimal due to its lower potency .

属性

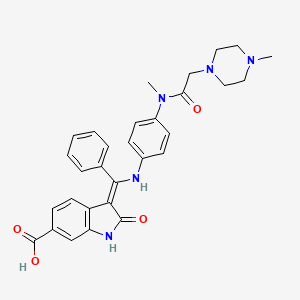

IUPAC Name |

2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N5O4/c1-33-14-16-35(17-15-33)19-26(36)34(2)23-11-9-22(10-12-23)31-28(20-6-4-3-5-7-20)27-24-13-8-21(30(38)39)18-25(24)32-29(27)37/h3-13,18,32,37H,14-17,19H2,1-2H3,(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJMWYVJAVLZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894783-71-2 | |

| Record name | BIBF-1202 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0894783712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIBF-1202 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW8QB286HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway of Nintedanib in the human body, and what is the significance of BIBF 1202 in this process?

A1: The major metabolic pathway of Nintedanib is the cleavage of its methyl ester group, resulting in the formation of this compound. [] This carboxylic acid metabolite (this compound) is a significant product of Nintedanib metabolism and is further metabolized through glucuronidation. [] Understanding the metabolic fate of Nintedanib, including the formation and subsequent breakdown of this compound, is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. []

Q2: Does this compound exhibit any inhibitory effects on UDP-glucuronosyltransferase (UGT) enzymes, and if so, what are the potential implications?

A2: Yes, research indicates that this compound can inhibit certain human UGT enzymes. [] This inhibition could potentially interfere with the metabolism of other drugs that are primarily cleared through glucuronidation, leading to altered drug exposure and potential drug-drug interactions. Further investigation is necessary to fully elucidate the clinical relevance of this inhibitory effect.

Q3: What analytical techniques have been employed to study the tissue distribution of Nintedanib and its metabolite, this compound, in preclinical models?

A3: Researchers have successfully utilized a sensitive and selective UPLC-MS/MS method to simultaneously quantify Nintedanib and this compound concentrations in various mouse tissues. [] This analytical approach allows for a comprehensive understanding of drug tissue distribution, which is crucial for assessing target organ exposure and potential toxicity.

Q4: How is the pharmacokinetic profile of Nintedanib, including the formation of its metabolite this compound, influenced by factors like patient population and disease state?

A4: Population pharmacokinetic analyses have revealed that factors such as body weight and disease state (Non-Small Cell Lung Cancer or Idiopathic Pulmonary Fibrosis) can influence the pharmacokinetic parameters of Nintedanib. [] While the study does not specifically detail the impact on this compound formation, understanding these interindividual variations is crucial for optimizing Nintedanib dosing regimens in different patient populations to maximize efficacy and minimize potential adverse effects.

A5: While the provided research primarily focuses on this compound as a metabolite of Nintedanib, its potential off-target effects, like the inhibition of UGT enzymes [], warrant further investigation. Further research is needed to comprehensively profile its biological activity and assess potential applications or implications beyond its role in Nintedanib metabolism.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。